6-(2-Iodo-phenoxy)-hexanoic acid
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Overview
Description
6-(2-Iodo-phenoxy)-hexanoic acid is an organic compound characterized by the presence of an iodo-substituted phenoxy group attached to a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Iodo-phenoxy)-hexanoic acid typically involves the reaction of 2-iodophenol with hexanoic acid derivatives under specific conditions. One common method involves the esterification of 2-iodophenol with hexanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
6-(2-Iodo-phenoxy)-hexanoic acid undergoes several types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodo group can be reduced to form phenol derivatives.
Substitution: The iodo group can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium azide (NaN₃) or alkyl halides (R-X) are employed under conditions such as reflux or microwave irradiation.
Major Products Formed
Oxidation: Quinones or phenoxy radicals.
Reduction: Phenol derivatives.
Substitution: Various substituted phenoxy-hexanoic acids depending on the substituent introduced.
Scientific Research Applications
6-(2-Iodo-phenoxy)-hexanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(2-Iodo-phenoxy)-hexanoic acid involves its interaction with specific molecular targets and pathways. The iodo group can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The phenoxy group can interact with hydrophobic pockets in target molecules, enhancing its biological activity. These interactions can modulate various cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Iodo-phenoxy)-propionic acid
- 4-Amino-2-iodo-phenoxy)-acetic acid methyl ester
- 2-Chloro-6-[(2-iodophenoxy)methyl]pyridine
Comparison
6-(2-Iodo-phenoxy)-hexanoic acid is unique due to its longer hexanoic acid chain, which can influence its solubility, reactivity, and biological activity compared to shorter-chain analogs like 3-(2-Iodo-phenoxy)-propionic acid. The presence of the iodo group also imparts distinct chemical properties, such as increased molecular weight and potential for halogen bonding, which can enhance its interactions with biological targets .
Properties
Molecular Formula |
C12H15IO3 |
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Molecular Weight |
334.15 g/mol |
IUPAC Name |
6-(2-iodophenoxy)hexanoic acid |
InChI |
InChI=1S/C12H15IO3/c13-10-6-3-4-7-11(10)16-9-5-1-2-8-12(14)15/h3-4,6-7H,1-2,5,8-9H2,(H,14,15) |
InChI Key |
YPUNXEQHRJUREK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCCC(=O)O)I |
Origin of Product |
United States |
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